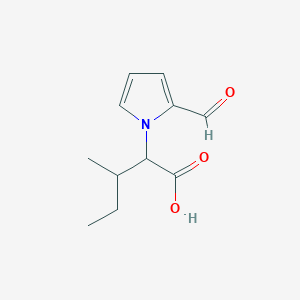

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid” is a complex organic molecule that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom. The presence of the formyl group (-CHO) and the carboxylic acid group (-COOH) suggests that this compound may have interesting reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the introduction of the formyl and carboxylic acid functional groups .Molecular Structure Analysis

The molecular formula of the compound is C9H11NO3 . This suggests that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group suggests that it would likely be acidic and could participate in hydrogen bonding. The formyl group could make the compound a target for nucleophilic attack .Aplicaciones Científicas De Investigación

Novel Pyrrole Alkaloids Discovery

Research led by Youn et al. (2016) identified new pyrrole alkaloids from the fruits of Lycium chinense Miller, which include compounds closely related to 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid. These discoveries contribute to the understanding of the chemical diversity of natural products and their potential applications in medicinal chemistry and drug discovery (Youn et al., 2016).

Conducting Polymers for DNA Sensing

Peng et al. (2007) synthesized novel functionalized pyrroles for constructing gene sensors. These sensors, based on pyrrole copolymer films, demonstrate the potential of pyrrole derivatives in biosensor applications. This research underscores the relevance of functionalized pyrroles in the development of sensitive, label-free gene sensors (Peng et al., 2007).

Sustainable Chemical Production

Al-Naji et al. (2020) explored the conversion of γ-valerolactone into pentanoic acid using bifunctional catalysis, showcasing an application of related chemistry in creating sustainable pathways for producing industrially relevant chemicals from biomass. This study illustrates the potential of utilizing similar compounds in green chemistry and sustainable industrial processes (Al-Naji et al., 2020).

Insights into Pyrrole Reactivity

Tamiaki et al. (2008) investigated the reactivity of chlorophyll derivatives, providing insight into the regiodependent reactivity of formyl groups on pyrrole rings. This research contributes to the understanding of chemical reactions involving pyrrole derivatives, which is crucial for synthesizing complex organic molecules with high precision (Tamiaki et al., 2008).

Polymorphism and Hydrogen Bonding in Related Compounds

Evans et al. (2008) studied the polymorphism and hydrogen bonding in 3,4-pyridinedicarboxylic acid, a compound related to this compound. Their findings on temperature-dependent behavior and hydrogen bonding contribute to the broader understanding of the physical chemistry of pyrrole derivatives and their applications in materials science (Evans et al., 2008).

Propiedades

IUPAC Name |

2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGWPEFIQVEQTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)

![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)

![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)

![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)